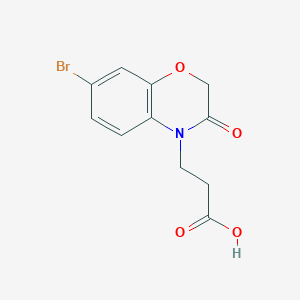

3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

Descripción

3-(7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a heterocyclic organic compound featuring a benzoxazin core fused with a propanoic acid moiety. The benzoxazin ring system consists of a bicyclic structure containing oxygen and nitrogen atoms, with a bromine substituent at the 7-position and a ketone group at the 3-position. This compound is primarily utilized in pharmaceutical and synthetic chemistry research, as evidenced by its commercial availability from suppliers such as Santa Cruz Biotechnology (1 g: $399.00; 5 g: $1,150.00) . However, its production has been discontinued by other vendors like CymitQuimica, limiting current accessibility .

The molecular formula of the compound is C₁₁H₁₀BrNO₄, with a molecular weight of approximately 300.07 g/mol (calculated based on its structure). Its structural uniqueness lies in the combination of the brominated benzoxazin ring and the propanoic acid side chain, which may influence its physicochemical properties, such as solubility and reactivity, as well as its biological interactions.

Propiedades

IUPAC Name |

3-(7-bromo-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO4/c12-7-1-2-8-9(5-7)17-6-10(14)13(8)4-3-11(15)16/h1-2,5H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVEABQPMVYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180609 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-75-5 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a synthetic compound that belongs to the class of benzoxazine derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrNO4, with a molecular weight of 316.11 g/mol. The structure features a benzoxazine ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity and potential interactions with enzymes and receptors involved in metabolic pathways. These interactions can inhibit or modulate enzyme activity, which is crucial for therapeutic applications.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may be effective in treating infections caused by these bacteria due to its ability to disrupt their growth mechanisms .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity indicates that the compound could be a candidate for further development in antifungal therapies .

Case Studies

A study conducted on benzoxazine derivatives indicated that modifications in the chemical structure significantly influenced their biological activity. The introduction of electron-withdrawing or donating groups improved the antibacterial efficacy against specific bacterial strains .

Another case study highlighted the potential of similar compounds in inhibiting biofilm formation in pathogenic bacteria, which is a critical factor in chronic infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Research has indicated that benzoxazine derivatives exhibit significant antitumor properties. The presence of the bromo group in 3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid enhances its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .

Anti-inflammatory Effects:

Benzoxazine derivatives have also been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing a basis for developing new anti-inflammatory drugs .

Agricultural Science

Herbicide Development:

The unique structure of this compound positions it as a candidate for herbicide formulation. Research into its herbicidal activity could lead to the development of environmentally friendly herbicides that target specific weed species without harming crops .

Plant Growth Regulation:

There is emerging evidence that benzoxazine derivatives can act as plant growth regulators. They may influence growth patterns and stress responses in plants, thus enhancing agricultural productivity under adverse conditions .

Material Science

Polymer Chemistry:

The incorporation of benzoxazine structures into polymer matrices has been explored for creating high-performance materials. The thermal stability and mechanical properties of such polymers can be significantly improved by using derivatives like this compound as monomers or additives .

Nanocomposites:

Recent studies have focused on the use of this compound in the synthesis of nanocomposites. The unique properties of benzoxazines can enhance the functionality of nanomaterials used in various applications, including electronics and biomedicine .

Case Studies

Comparación Con Compuestos Similares

2-(7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid

3-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic Acid Derivatives

- Molecular Formula: C₁₁H₁₀ClNO₄ (representative example)

- Key Differences: Chlorine replaces bromine at the 6-position. The smaller size and lower electronegativity of chlorine compared to bromine could modulate electronic effects on the aromatic ring, influencing interactions with enzymes such as kynurenine 3-monooxygenase (KMO), a target for neurodegenerative disease therapeutics .

Non-Benzoxazin Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

- Bioactivity : These compounds exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL). Unlike the benzoxazin-based compound, their planar phenyl rings may limit penetration into bacterial membranes compared to the bicyclic benzoxazin system.

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid

- Structure: Features a quinoline ring instead of benzoxazin.

Functionalized Propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester 3-(Methylthio)propanoic acid ethyl ester

- Applications: These volatile esters are flavor components in pineapples (e.g., Tainong No. 4: 622.49 µg/kg). Their esterified carboxyl groups contrast with the free acid group in the target compound, rendering them unsuitable for pharmaceutical applications but relevant in food chemistry.

Comparative Data Table

Key Research Findings and Implications

Chain Length: Propanoic acid derivatives exhibit higher solubility in aqueous environments than their ester counterparts, making them more suitable for drug development .

Antimicrobial Selectivity: Benzoxazin-based compounds may offer structural advantages over planar aromatic systems (e.g., phenyl or quinoline) in targeting bacterial membranes .

Métodos De Preparación

Two-Step Synthesis via Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine Intermediates

A well-documented method involves a two-step synthesis starting from 4-bromo-5-nitrophthalonitrile and sodium salts of substituted 3-phenylpropanoates, followed by reductive cyclization to form the benzoxazine core.

Step 1: Formation of Intermediate

- React 4-bromo-5-nitrophthalonitrile with sodium salts of substituted 3-phenylpropanoates in a molar ratio of 1:2.

- The reaction is carried out in N,N-dimethylformamide (DMF) at 19–25 °C for 12–20 hours.

- After completion, the reaction mixture is diluted with a ten-fold excess of water (0–25 °C), precipitating a gummy solid.

- Extract the precipitate with methylene chloride, wash thoroughly with water, and purify by silica gel chromatography.

- Evaporate the solvent, filter, and recrystallize the intermediate from alcohol.

Step 2: Reductive Cyclization

- Prepare a solution of tin dichloride in concentrated hydrochloric acid.

- Add the intermediate dissolved in ethyl alcohol to this solution at a molar ratio of approximately 3.5–4.5:1.

- Stir the mixture at 30–50 °C for 1–2 hours.

- Dilute with a ten-fold excess of water (0–25 °C), filter the precipitated product, and recrystallize from alcohol.

This method yields substituted 4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives with good purity and yields around 70% of theoretical (for related compounds). The bromine substituent at the 7-position is introduced via the starting 4-bromo-5-nitrophthalonitrile.

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromo-5-nitrophthalonitrile + sodium 3-phenylpropanoates in DMF | 19–25 | 12–20 | — | Intermediate formation |

| 2 | Tin dichloride + HCl + intermediate in ethanol | 30–50 | 1–2 | ~70 | Reductive cyclization |

Alkylation and Hydrolysis Route via Benzoxazinone Precursors

Another approach involves the alkylation of 7-bromo-6-chloro-2H-benzo[b]oxazin-3(4H)-one with alkylating agents followed by hydrolysis to yield the propanoic acid derivative.

- Starting from 7-bromo-6-chloro-2H-benzo[b]oxazin-3(4H)-one, perform alkylation with methyl 3-bromopropanoate or acrylonitrile in the presence of potassium carbonate in acetonitrile at 70–75 °C.

- The alkylated nitrile intermediate is then hydrolyzed using hydrochloric acid in methanol to convert the nitrile or ester group into the propanoic acid moiety.

- Further functional group transformations such as boronate formation and Mitsunobu coupling can be employed to modify the substituents on the benzoxazine ring if needed.

This method allows for installation of the propanoic acid side chain and halogen substituents with good control over regioselectivity.

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Alkylation | Methyl 3-bromopropanoate or acrylonitrile, K2CO3, MeCN | 70–75 | Several h | Side chain installation |

| Hydrolysis | HCl in MeOH | Room temp to 80–100 | Variable | Conversion to propanoic acid |

Summary Table of Preparation Methods

Research Findings and Notes

- The two-step method involving 4-bromo-5-nitrophthalonitrile and sodium salts of substituted propanoates is notable for its simplicity and relatively high yield, making it a preferred route for preparing substituted benzoxazine derivatives with bromine at the 7-position.

- Alkylation and hydrolysis strategies offer flexibility in modifying the side chain and ring substituents but may require careful control of reaction conditions to avoid side reactions.

- Advanced synthetic routes used in benzodiazepine analogs demonstrate the utility of protecting groups and selective cyclization, which can be adapted or provide inspiration for benzoxazine propanoic acid analog synthesis.

- Purification steps such as silica gel chromatography and recrystallization from alcohol solvents are critical for obtaining high-purity final products.

- Reaction temperatures are generally mild to moderate (room temperature to 75 °C), and reaction times range from 1 to 20 hours depending on the step and reagents used.

This detailed overview synthesizes data from patent literature and peer-reviewed research, providing a comprehensive understanding of the preparation methods for 3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid. The described methods emphasize the importance of stepwise synthesis, controlled reaction conditions, and purification techniques to achieve high-quality compounds suitable for further application or study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid with high purity?

- Methodology : The compound can be synthesized via acid hydrolysis of its methyl ester precursor. For example, methyl esters (e.g., methyl 3-{6-chloro-3-oxo-7-[(1R)-1-(pyridin-2-yl)ethoxy]-3,4-dihydro-2H-1,4-benzoxazin-4-yl}propanoate) are treated with concentrated HCl (6 N) at 80°C for 16 hours, followed by evaporation and purification using preparative HPLC with a trifluoroacetic acid (TFA)-modified acetonitrile/water gradient .

- Critical Considerations : Optimize reaction time and temperature to minimize side reactions. Use high-resolution LCMS and ¹H NMR to validate intermediate and final product purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- ¹H NMR : Assign peaks for the benzoxazine core (e.g., aromatic protons, oxo group resonance) and propanoic acid moiety (e.g., methylene/methyl protons adjacent to the carboxylic acid).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and retention times under standardized conditions (e.g., method A in ).

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How can researchers address low yields during the purification of synthetic intermediates?

- Methodology :

- Employ orthogonal purification techniques such as Supercritical Fluid Chromatography (SFC) for chiral separations or flash chromatography with silica gel for non-polar intermediates.

- Use gradient elution (e.g., 10–100% acetonitrile in water with 0.1% TFA) to resolve closely eluting impurities .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar benzoxazine derivatives?

- Methodology :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogen replacement at the 7-position, modification of the propanoic acid chain). Compare inhibitory potency in enzyme assays (e.g., kynurenine 3-monooxygenase) .

- Use molecular docking simulations to predict binding interactions with target proteins, correlating computational results with experimental IC₅₀ values .

Q. How can the electron-withdrawing bromo group at the 7-position influence the compound's reactivity and stability?

- Methodology :

- Conduct Hammett substituent analysis to quantify the bromo group’s electronic effects on the benzoxazine ring. Compare reaction rates (e.g., hydrolysis, oxidation) with non-brominated analogs.

- Use accelerated stability studies (e.g., thermal stress at 40°C/75% RH) to assess degradation pathways via LCMS and identify susceptible positions .

Q. What experimental designs are recommended for probing the compound's mechanism of action in enzyme inhibition?

- Methodology :

- Kinetic assays : Determine inhibition constants (Ki) using varying substrate concentrations and fixed inhibitor levels.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition.

- Site-directed mutagenesis : Modify active-site residues in the target enzyme to validate hypothesized interaction sites .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.